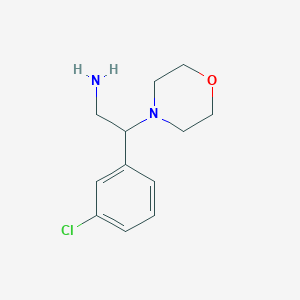

2-(3-Chlorophenyl)-2-morpholinoethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17ClN2O |

|---|---|

Molecular Weight |

240.73 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-morpholin-4-ylethanamine |

InChI |

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7,9,14H2 |

InChI Key |

HQLHXIXXZOMPMB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CN)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

The Morpholinoethanamine Scaffold: a Privileged Structure in Drug Discovery

The morpholinoethanamine scaffold, which combines the morpholine (B109124) ring with an ethanamine side chain, offers a versatile platform for the design of new bioactive agents. This structural motif is present in a variety of compounds that exhibit a broad spectrum of biological activities. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ethanamine portion provides a flexible linker that can be readily modified to optimize interactions with biological targets.

The significance of the morpholine scaffold is underscored by its presence in numerous approved drugs and clinical candidates. Its utility spans a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience. The favorable physicochemical properties of the morpholine ring, such as its pKa and low lipophilicity, contribute to its frequent use in the development of orally bioavailable drugs.

Table 1: Physicochemical Properties of Representative Morpholine-Containing Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Gefitinib | C22H24ClFN4O3 | 446.90 | 4.2 |

| Linezolid | C16H20FN3O4 | 337.35 | 1.3 |

| Reboxetine | C19H23NO3 | 313.39 | 3.6 |

Note: This table presents data for illustrative purposes and is based on publicly available information for known drugs containing a morpholine moiety.

Substituted Phenylethanamines: a Fertile Ground for Academic Inquiry

The phenylethylamine skeleton is a fundamental structural motif found in a vast array of biologically active molecules, including neurotransmitters, hormones, and alkaloids. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological activity of these compounds. The introduction of different functional groups at various positions on the ring can profoundly influence a molecule's potency, selectivity, and metabolic fate.

Academic research into substituted phenylethanamines is driven by the desire to understand the structure-activity relationships (SAR) that govern their interactions with biological targets. By systematically modifying the substitution pattern, researchers can probe the molecular requirements for binding to specific receptors and enzymes. This knowledge is invaluable for the rational design of new therapeutic agents with improved efficacy and reduced side effects.

The 3-chlorophenyl substitution, as seen in 2-(3-Chlorophenyl)-2-morpholinoethanamine, is of particular interest to medicinal chemists. The chlorine atom is an electron-withdrawing group that can alter the electronic properties of the phenyl ring, potentially influencing binding affinity and metabolic stability. Furthermore, the presence of a halogen atom can provide a handle for further chemical modification, allowing for the synthesis of a diverse library of analogs for biological screening.

Table 2: Examples of Substituted Phenylethylamines and Their Primary Biological Activities

| Compound | Substitution Pattern | Primary Biological Activity |

| Dopamine | 3,4-dihydroxy | Neurotransmitter |

| Amphetamine | Unsubstituted | Central nervous system stimulant |

| Salbutamol | 4-hydroxy-3-(hydroxymethyl) | β2-adrenergic receptor agonist |

Note: This table provides examples of well-known substituted phenylethylamines to illustrate the impact of substitution on biological function.

The study of compounds like this compound, which combines the privileged morpholinoethanamine scaffold with a substituted phenylethylamine core, represents a logical progression in the quest for novel bioactive molecules. The unique combination of these two structural motifs holds the potential to yield compounds with novel pharmacological profiles and therapeutic applications. Further investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully elucidate their potential in the field of chemical biology.

An exploration of the synthetic routes leading to this compound and its analogs reveals a rich field of chemical innovation. These methodologies are crucial for accessing a wide range of morpholine-containing compounds, which are significant scaffolds in medicinal chemistry. This article details the strategies for carbon-nitrogen bond formation, multi-step pathways to complex architectures, sustainable synthetic advancements, and the application of these methods in high-throughput synthesis.

Preclinical Pharmacological Profiling of 2 3 Chlorophenyl 2 Morpholinoethanamine Analogs

Neuropharmacological Investigations of Derivatives Bearing the Morpholinoethanamine Moiety

Similarly, there is a lack of specific neuropharmacological studies on 2-(3-Chlorophenyl)-2-morpholinoethanamine analogs. The morpholine (B109124) moiety is present in compounds explored for various central nervous system (CNS) targets. researchgate.netnih.govnih.gov

Modulation of Neurotransmitter Systems and Receptors

No studies were identified that investigate the modulation of adenosine (B11128) A2A receptors or GABA transporters by this compound derivatives. While the development of adenosine A2A receptor antagonists is an active area of research for neurodegenerative diseases, and various chemical scaffolds are being explored, the phenyl-morpholinoethanamine structure is not featured in the available literature. nih.govnih.govharvard.edumdpi.comsemanticscholar.org Likewise, research into the modulation of GABA transporters focuses on other classes of molecules. nih.govnih.gov

Neuroprotective and Anti-neuroinflammatory Mechanisms

The potential neuroprotective and anti-neuroinflammatory mechanisms of this compound analogs have not been described in the accessible scientific literature. Research into neuroprotection and the mitigation of neuroinflammation is a broad field, with studies investigating a wide array of natural and synthetic compounds, including some containing morpholine or isoquinoline (B145761) structures. nih.govnih.govnih.govjapsonline.commdpi.commdpi.commdpi.commdpi.comnih.gov However, these findings are specific to the compounds studied and cannot be attributed to the subject of this inquiry.

Anticonvulsant Activity in Animal Models of Epilepsy

The anticonvulsant potential of chemical analogs is a critical area of preclinical research. While specific data on this compound is not available, studies on other chlorophenyl-containing compounds provide insight into potential screening methodologies. For instance, new derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide have been evaluated in acute models of epilepsy.

Standard preclinical models used to assess anticonvulsant activity include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The 6 Hz test is considered a model for therapy-resistant partial seizures.

In studies of related compounds, neurotoxicity is often assessed using the rotarod test to determine if motor impairment occurs at doses that provide anticonvulsant protection. For example, in a study of certain pyrrolidine-2,5-dione derivatives, several compounds showed anticonvulsant activity in the MES and 6 Hz tests, with some exhibiting significant protection. Notably, the most active compounds in these preliminary screens are often selected for further evaluation to determine their median effective dose (ED50).

Table 1: Representative Anticonvulsant Screening Data for Related Chlorophenyl Compounds

| Compound ID | MES Test (% protection) | 6 Hz Test (% protection) | scPTZ Test (% protection) | Neurotoxicity (Rotarod) |

| Compound A | 25% | 50% | Not Tested | No impairment |

| Compound B | 100% | 75% | Not Tested | No impairment |

| Compound C | <25% | 50% | Not Tested | No impairment |

Note: This table is a generalized representation based on findings for related compounds and does not represent data for this compound or its direct analogs.

Antinociceptive Actions and Receptor Interactions (e.g., TRPV1)

The assessment of antinociceptive (pain-relieving) properties is another important aspect of preclinical profiling. For novel compounds, this often involves animal models of pain, such as the formalin test, which can model both acute and tonic pain.

For certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives that demonstrated anticonvulsant activity, subsequent investigations into their antinociceptive effects were conducted. The mechanism of action for antinociceptive effects can be complex and may involve interactions with various receptors. For some compounds, the involvement of noradrenergic and/or serotoninergic systems has been suggested.

Receptor binding assays are crucial for elucidating the molecular mechanisms underlying the pharmacological effects. For instance, the affinity for voltage-gated sodium and calcium channels, as well as GABA-A and TRPV1 receptors, can be determined for promising compounds. The TRPV1 receptor, in particular, is a key target in pain perception.

Table 2: Antinociceptive Activity and Receptor Interaction Profile for a Related Compound

| Test | Result |

| Formalin Test (Tonic Phase) | Significant reduction in pain response |

| Sodium Channel Binding | Moderate Affinity |

| Calcium Channel Binding | Moderate Affinity |

| GABA-A Receptor Binding | Low Affinity |

| TRPV1 Receptor Binding | Low Affinity |

Note: This table is a generalized representation based on findings for a related compound and does not represent data for this compound or its direct analogs.

Exploration of Antimicrobial Potential

The search for new antimicrobial agents is a global health priority. Preclinical screening of novel chemical entities often includes an evaluation of their potential antibacterial and antifungal activities. This typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

While there is no specific information on the antimicrobial potential of this compound analogs, the general approach involves testing against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Dual-acting compounds, which may possess both antimicrobial and other therapeutic activities, are of particular interest in drug discovery.

In Vitro Cytotoxic Evaluation and Other Receptor Modulations

In vitro cytotoxicity testing is a fundamental component of preclinical safety assessment. This evaluation is typically performed on various cell lines, including both cancerous and non-cancerous human cell lines, to determine the potential for a compound to cause cell death. Assays such as the MTT or LDH assays are commonly used to measure cell viability and cytotoxicity.

For example, in the evaluation of some novel bis(2-aminoethyl)amine derivatives, their in vitro cytotoxic activity was screened against a panel of human cancer cell lines. Such studies help to identify any potential anti-cancer properties or general toxicity of the compounds. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the cytotoxic potency of a compound.

Beyond cytotoxicity, the modulation of other receptors by novel compounds is also investigated to understand their broader pharmacological profile and potential off-target effects.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophoric Elements within the 2-(3-Chlorophenyl)-2-morpholinoethanamine Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Analysis of the this compound structure reveals several key pharmacophoric elements that likely govern its interaction with biological targets.

The 3-Chlorophenyl Group: This aromatic ring serves as a crucial hydrophobic feature, likely engaging in van der Waals and pi-pi stacking interactions within a receptor's binding pocket. The position of the chlorine atom at the meta- (3-) position is significant. Studies on related aromatic ring-substituted compounds have shown that the position of substituents can dramatically influence activity, with 2- and 3-substituted compounds often being more active than their 4-substituted counterparts. mdpi.com The chlorine atom itself, being an electron-withdrawing group, modulates the electronic properties of the phenyl ring and can participate in halogen bonding or other specific interactions.

The Ethanamine Linker: This two-carbon chain connecting the stereocenter to the primary amine provides specific spacing and flexibility between the key phenyl and morpholine (B109124) functional groups. The primary amine is a critical feature, as it is protonatable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein's active site.

These elements collectively form a pharmacophore model characterized by a hydrophobic aromatic region, a hydrogen bond acceptor/polar region (morpholine), and a cationic/hydrogen bond donor center (primary amine), all held in a specific spatial orientation.

Design Principles for Optimizing Biological Activity and Selectivity

Building upon the identified pharmacophore, rational design principles can be applied to create analogues with improved biological properties. Optimization strategies focus on systematically modifying each component of the scaffold.

Aromatic Ring Substitution: The nature, size, and position of the substituent on the phenyl ring can be altered to probe the binding pocket's steric and electronic requirements. Replacing the 3-chloro group with other halogens (e.g., fluorine, bromine) or with small alkyl or methoxy (B1213986) groups could fine-tune hydrophobic interactions and potency. researchgate.net

Heterocyclic Ring Modification: The morpholine ring can be replaced with other nitrogen-containing heterocycles, such as piperidine (B6355638) or piperazine (B1678402), to assess the impact of basicity and hydrogen bonding capacity on activity. frontiersin.org For instance, replacing the morpholine oxygen with a nitrogen atom (to form a piperazine ring) would introduce an additional site for substitution and interaction.

Linker and Amine Modification: The length and rigidity of the ethanamine linker can be adjusted. Shortening or lengthening the chain could alter the positioning of the primary amine relative to the other functional groups, potentially improving or diminishing binding affinity.

The following table illustrates hypothetical SAR data based on these design principles, showing how specific modifications could influence inhibitory activity against a target enzyme.

| Compound ID | Aromatic Ring (R1) | Heterocycle (R2) | Relative Inhibitory Activity (%) |

| Parent | 3-Cl | Morpholine | 100 |

| A-1 | 4-Cl | Morpholine | 75 |

| A-2 | 3-F | Morpholine | 90 |

| A-3 | 3-CH3 | Morpholine | 110 |

| B-1 | 3-Cl | Piperidine | 85 |

| B-2 | 3-Cl | Piperazine | 120 |

Computational Approaches to Molecular Interaction and Drug Design

Computational chemistry provides powerful tools to predict and analyze the interactions between a ligand, such as this compound, and its biological target, thereby guiding the drug design process. nih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) often target the cyclooxygenase (COX) enzymes. nih.gov The therapeutic anti-inflammatory effects arise from inhibiting COX-2, while undesirable side effects like gastrointestinal issues are linked to the inhibition of the constitutively expressed COX-1 isoform. medbullets.combrieflands.comnih.gov Therefore, designing selective COX-2 inhibitors is a major goal in medicinal chemistry. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. nih.gov Simulations could be performed to dock this compound into the active sites of both COX-1 and COX-2. The key to selectivity lies in the structural differences between the two isoforms. The COX-2 active site is slightly larger and possesses a secondary side pocket that is absent in COX-1.

A docking simulation might predict that the 3-chlorophenyl group of the compound binds in the primary hydrophobic channel of both enzymes. However, the morpholine moiety could be oriented toward the distinct side pocket present only in COX-2, forming favorable interactions (e.g., hydrogen bonds) with residues like Arg513 and His90. This preferential binding to the COX-2 side pocket would explain the compound's selectivity. In contrast, in the more constricted COX-1 active site, the morpholine group might experience steric clashes, leading to a less favorable binding energy.

The table below presents hypothetical results from such a molecular docking study.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| COX-1 | -7.2 | Tyr385, Ser530 |

| COX-2 | -9.5 | Tyr385, Arg513, His90 |

Both ligand-based and structure-based approaches are central to modern drug discovery and can be applied to the this compound scaffold. nih.gov

Ligand-Based Drug Design: This method is employed when the three-dimensional structure of the target protein is unknown, relying instead on the knowledge of other molecules that bind to it. nih.gov If a series of analogues of this compound with known activities were available, a pharmacophore model could be generated. This model would represent the common structural features essential for activity. This pharmacophore could then be used as a 3D query to screen large virtual databases for new, structurally diverse molecules that fit the model and are therefore likely to be active. nih.gov

Structure-Based Drug Design: This approach is utilized when the 3D structure of the target protein has been determined, for example, through X-ray crystallography. ethernet.edu.et As described in the molecular docking section, the crystal structure of a target like COX-2 would allow for the precise analysis of the binding pocket. ethernet.edu.et Designers can then use this structural information to rationally modify the this compound scaffold, for example, by adding functional groups that can form specific hydrogen bonds or hydrophobic interactions with residues in the active site, leading to analogues with enhanced potency and selectivity. ethernet.edu.et This method avoids the trial-and-error nature of traditional synthesis by focusing on molecules with a high predicted affinity for the target.

Methodological Contributions and Advanced Research Applications

Application as a Lysosome-Targeting Group in Cellular Probes

There is no available research specifically demonstrating the use of 2-(3-Chlorophenyl)-2-morpholinoethanamine as a lysosome-targeting group in cellular probes. While the included morpholine (B109124) group is a well-known lysosomotropic agent due to its pKa, allowing it to be trapped in the acidic environment of the lysosome, studies detailing this application for this exact compound are absent from the scientific literature.

Development of Fluorescent Probes for Advanced Biological Imaging

No studies have been found that describe the development or use of fluorescent probes derived from this compound for advanced biological imaging. The synthesis of fluorescent probes often involves conjugating a fluorophore with a specific targeting or reactive moiety. While the morpholine component could serve as a targeting group, there is no evidence in the available literature that this compound has been utilized for this purpose.

Role as a Privileged Scaffold in the Synthesis of Novel Bioactive Hybrids

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The morpholine ring itself is considered a privileged structure in medicinal chemistry. However, there is no research available that specifically identifies or utilizes this compound as a privileged scaffold for the systematic synthesis of novel bioactive hybrid molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.